2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
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Overview
Description
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with morpholine and nicotinoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide
- 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
- 2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16F3N3O2 |
---|---|
Molecular Weight |
351.32g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-3-1-4-13(11-12)22-16(24)14-5-2-6-21-15(14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) |
InChI Key |
FPYPUIAXEZSTBN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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